1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of a thiazole derivative with a triazole derivative under specific conditions. For example, the reaction might involve the use of a base such as potassium carbonate in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and have similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
1-(1,3-Thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile is unique due to the combination of both thiazole and triazole rings in its structure. This dual-ring system allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to compounds with only one of these rings .
Properties
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S/c8-1-7-10-4-12(11-7)3-6-2-9-5-13-6/h2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFQMNBYJJZVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CN2C=NC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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